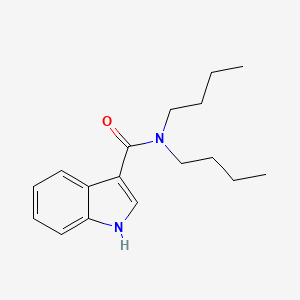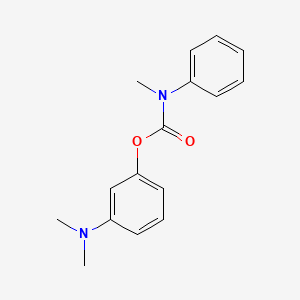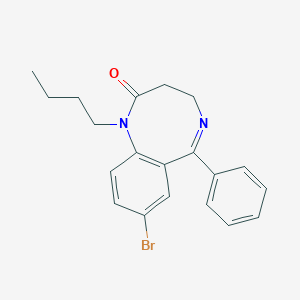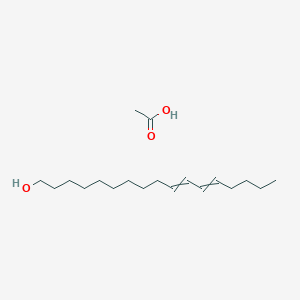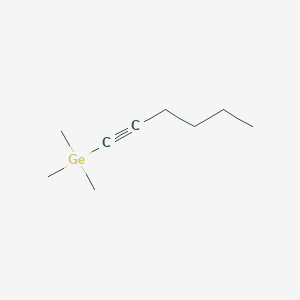
Ruthenium(1+), chloride, (OC-6-22)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(1+), chloride, (OC-6-22)-, also known as ruthenium(III) chloride, is a chemical compound with the formula RuCl₃. It is a versatile compound that plays a significant role in various chemical processes and applications. Ruthenium is a member of the platinum group metals and is known for its catalytic properties and ability to form coordination complexes .
準備方法
Synthetic Routes and Reaction Conditions
Ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The reaction is conducted in the presence of carbon monoxide, which helps in the formation of the product. The process involves the following reaction: [ 2 \text{Ru} + 3 \text{Cl}_2 \rightarrow 2 \text{RuCl}_3 ] The reaction is carried out at elevated temperatures to ensure complete conversion of ruthenium metal to ruthenium(III) chloride .
Industrial Production Methods
In industrial settings, ruthenium(III) chloride is produced through the chlorination of ruthenium-containing ores or residues. The process involves the extraction of ruthenium from its ores, followed by chlorination to obtain ruthenium(III) chloride. This method is efficient and allows for the large-scale production of the compound .
化学反応の分析
Types of Reactions
Ruthenium(III) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the notable reactions include:
Oxidation: Ruthenium(III) chloride can be oxidized to form ruthenium tetroxide (RuO₄), a strong oxidizing agent.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ruthenium(III) chloride can undergo ligand substitution reactions, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as sodium metaperiodate are used to oxidize ruthenium(III) chloride to ruthenium tetroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be used to reduce ruthenium(III) chloride to lower oxidation states.
Substitution: Ligands such as phosphines, amines, and other donor molecules are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ruthenium tetroxide (RuO₄)
Reduction: Ruthenium(II) complexes
Substitution: Various ruthenium coordination complexes
科学的研究の応用
Ruthenium(III) chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: Ruthenium complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Ruthenium-based compounds are being explored as potential therapeutic agents for cancer treatment due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: Ruthenium(III) chloride is used in the production of electronic components, electroplating, and as a catalyst in industrial processes
作用機序
The mechanism of action of ruthenium(III) chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. For example, ruthenium complexes can bind to DNA and inhibit its replication, leading to cell death. Additionally, ruthenium complexes can generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells .
類似化合物との比較
Ruthenium(III) chloride can be compared with other ruthenium compounds and similar transition metal chlorides:
Ruthenium(IV) oxide (RuO₂): Unlike ruthenium(III) chloride, ruthenium(IV) oxide is an oxide and is used as a catalyst in different oxidation reactions.
Ruthenium tetroxide (RuO₄): This compound is a strong oxidizing agent and is used in organic synthesis for oxidation reactions.
Rhodium(III) chloride (RhCl₃): Similar to ruthenium(III) chloride, rhodium(III) chloride is used in catalysis and has similar chemical properties due to its position in the periodic table .
Conclusion
Ruthenium(1+), chloride, (OC-6-22)-, or ruthenium(III) chloride, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound for scientific research and industrial processes.
特性
CAS番号 |
63251-19-4 |
|---|---|
分子式 |
Cl2H8N4Ru-4 |
分子量 |
236.1 g/mol |
IUPAC名 |
azanide;dichlororuthenium |
InChI |
InChI=1S/2ClH.4H2N.Ru/h2*1H;4*1H2;/q;;4*-1;+2/p-2 |
InChIキー |
JYILOIGNCSRIGB-UHFFFAOYSA-L |
正規SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


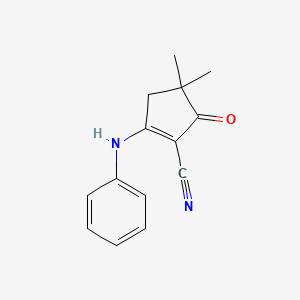
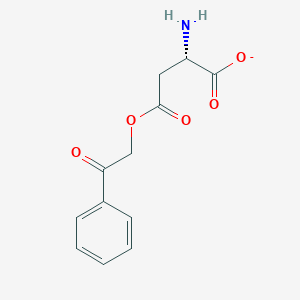

![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
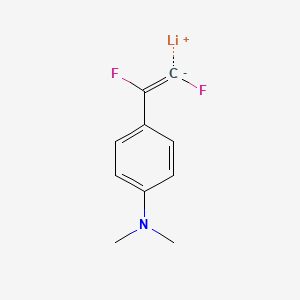
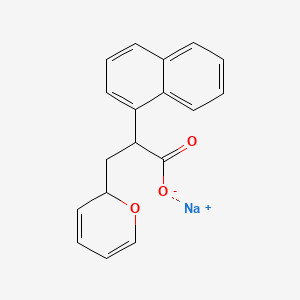

![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)

